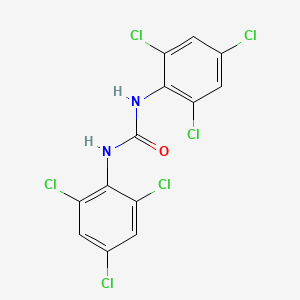

1,3-Bis(2,4,6-trichlorophenyl)urea

Description

BenchChem offers high-quality 1,3-Bis(2,4,6-trichlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(2,4,6-trichlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,4,6-trichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPIVZYPHAUCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174662 | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20632-35-3 | |

| Record name | N,N′-Bis(2,4,6-trichlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20632-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020632353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Thermodynamic Stability of Symmetric Polychlorinated Ureas: A Technical Guide for Scientists

An In-depth Examination of the Factors Governing Stability, Methodologies for Assessment, and Degradation Pathways

Executive Summary

Symmetric polychlorinated ureas, a class of compounds significant in agrochemicals, pharmaceuticals, and material science, exhibit a wide range of thermodynamic stabilities that are crucial to their function, persistence, and safety profiles. This technical guide provides a comprehensive overview of the principles governing the stability of these molecules. It delves into the intricate relationship between molecular structure—specifically the number and position of chlorine substituents—and thermodynamic parameters such as enthalpy and Gibbs free energy of formation. This guide details both experimental and computational methodologies for assessing thermal stability, including thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside quantum chemical calculations. Furthermore, it explores the primary degradation pathways, offering a foundational understanding for researchers, scientists, and drug development professionals engaged with these compounds.

Introduction: The Significance of Polychlorinated Ureas

Symmetric polychlorinated ureas, characterized by a central urea moiety flanked by two identical chlorophenyl groups, are of considerable interest across various scientific disciplines. For instance, compounds like Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea, though not symmetric in its N,N-dimethyl substitution, is a prominent example of a chlorinated phenylurea) are widely used as herbicides. The efficacy and environmental persistence of such compounds are directly linked to their thermodynamic stability. In the realm of drug development, molecules like 1,3-bis(3,5-dichlorophenyl) urea have been investigated for their anticancer properties, where stability influences bioavailability and shelf-life. Understanding the thermodynamic stability of these compounds is therefore paramount for predicting their behavior in various applications and environmental contexts.

Fundamentals of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its resistance to decomposition or chemical reaction under a given set of conditions. It is quantified by thermodynamic state functions, primarily Gibbs free energy of formation (

-

Gibbs Free Energy of Formation (

): This is the ultimate arbiter of thermodynamic stability under constant temperature and pressure. A more negative -

Enthalpy of Formation (

): This represents the heat absorbed or released during the formation of a compound from its elements. For polychlorinated ureas, this value is influenced by the strength of the covalent bonds within the molecule and intermolecular forces in the condensed phase. -

Entropy (

): This is a measure of the disorder or randomness of a system. In the context of stability, the change in entropy during a decomposition reaction plays a crucial role.

A compound is considered thermodynamically stable if the Gibbs free energy change for its decomposition into other products is positive. Conversely, a negative Gibbs free energy of decomposition indicates a spontaneous process.

Key Factors Influencing Stability

The stability of symmetric polychlorinated ureas is not monolithic; it is a nuanced function of their molecular and supramolecular structure. The interplay of electronic and steric effects, as well as intermolecular interactions, dictates the overall thermodynamic landscape.

The Role of Chlorine Substitution

The number and position of chlorine atoms on the phenyl rings are the most significant determinants of stability.

-

Number of Chlorine Atoms: Increasing the degree of chlorination generally enhances the thermodynamic stability of the molecule. This is attributed to the high bond dissociation energy of the C-Cl bond compared to the C-H bond.

-

Position of Chlorine Atoms: The regiochemistry of chlorination influences stability through inductive and resonance effects. Chlorine atoms are electron-withdrawing, which can affect the electron density of the urea linkage and the aromatic rings. Steric hindrance between chlorine atoms and the urea group can also impact the preferred conformation and, consequently, the stability. Computational studies on related compounds like 3,4,4'-trichlorocarbanilide have shown that the substitution pattern significantly affects the thermodynamic stability.[1]

Intermolecular Interactions and Crystal Packing

In the solid state, the stability of polychlorinated ureas is significantly enhanced by intermolecular forces.

-

Hydrogen Bonding: The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. This leads to the formation of strong intermolecular hydrogen bonds, often creating linear chains or more complex networks in the crystal lattice.[2][3] These interactions contribute significantly to the lattice energy and, therefore, the overall thermodynamic stability of the crystalline solid.

-

Aromatic Stacking: The planar phenyl rings can engage in

stacking interactions, further stabilizing the crystal structure.[3] -

Halogen Bonding: While less dominant than hydrogen bonding, interactions involving the chlorine atoms can also contribute to the stability of the crystal packing.

The following diagram illustrates the key factors that contribute to the thermodynamic stability of these compounds.

Caption: Factors influencing the thermodynamic stability of symmetric polychlorinated ureas.

Methodologies for Stability Assessment

A combination of experimental and computational techniques is employed to rigorously evaluate the thermodynamic stability of polychlorinated ureas.

Experimental Protocols

Thermal Analysis is a cornerstone for assessing the stability of these compounds.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of fusion. A sharp, high-temperature melting point followed by an exothermic decomposition peak is indicative of a thermally stable compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It provides information on decomposition temperatures and the presence of volatile components. A higher onset temperature for mass loss signifies greater thermal stability.

Experimental Protocol: Combined TGA-DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the symmetric polychlorinated urea into an aluminum or ceramic crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC instrument.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

-

From the DSC curve, identify the melting endotherm (if present) and any exothermic events corresponding to decomposition. Integrate the peaks to determine the enthalpy of fusion (

) and enthalpy of decomposition (

-

Combustion Calorimetry is used to determine the standard enthalpy of formation (

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet of the compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The bomb is submerged in a known volume of water in a calorimeter, and the temperature change of the water is meticulously measured.

-

Calculation: From the temperature rise and the known heat capacity of the calorimeter system, the heat of combustion is calculated. This value is then used, through Hess's law, to derive the standard enthalpy of formation.

The following diagram illustrates a typical workflow for the experimental assessment of thermodynamic stability.

Caption: Experimental workflow for assessing thermodynamic stability.

Computational Approaches

Computational chemistry provides invaluable insights into the stability of molecules, often guiding experimental efforts.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are widely used to calculate the geometric and electronic structures of molecules.[1] These calculations can predict thermodynamic properties like enthalpies of formation. By using isodesmic reactions, where the number and type of bonds are conserved, systematic errors in the calculations can be minimized, leading to more accurate predictions.[1]

-

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution and characterize the strength of intramolecular and intermolecular interactions, such as hydrogen and halogen bonds.

Degradation Pathways

The thermodynamic instability of polychlorinated ureas manifests through various degradation pathways, primarily thermal decomposition.

Thermal Decomposition

Theoretical studies on the decomposition of urea derivatives suggest that the primary pathway is a unimolecular, four-center pericyclic reaction, yielding an isocyanate and an amine.[5][6][7] For a symmetric polychlorinated urea, this would involve the cleavage of a C-N bond and the transfer of a hydrogen atom.

Reaction:

(Cl)x-C6H(5-x)-NH-C(=O)-NH-C6H(5-x)-(Cl)x

For example, the dissociation of N,N'-Bis(3-chlorophenyl)urea into m-chloroaniline and 1-chloro-3-isocyanatobenzene has a reported reaction enthalpy (

Photodegradation

For polychlorinated ureas used as herbicides, photodegradation upon exposure to sunlight is an important environmental fate process. Computational chemistry can be employed to predict the photodegradation pathways and excited-state lifetimes of these molecules.[11]

Quantitative Data Summary

While comprehensive data across a full range of symmetric polychlorinated ureas is scarce, the following table summarizes available thermodynamic data for relevant compounds.

| Compound | Formula | Thermodynamic Parameter | Value | Method | Reference |

| N,N'-Bis(3-chlorophenyl)urea | C13H10Cl2N2O | Enthalpy of reaction ( | 122.0 ± 5.3 kJ/mol | Equilibrium | [8] |

| 3,4,4'-Trichlorocarbanilide | C13H9Cl3N2O | Gas-phase enthalpy of formation ( | 13.0 ± 5.9 kJ/mol | Computational (Isodesmic) | [1] |

Note a: Refers to the dissociation into m-chloroaniline and 1-chloro-3-isocyanatobenzene.

Conclusion and Future Outlook

The thermodynamic stability of symmetric polychlorinated ureas is a complex function of their molecular structure and intermolecular interactions. The degree and position of chlorine substitution are primary determinants of stability, which is further enhanced in the solid state by extensive hydrogen bonding and aromatic stacking. A combined approach of thermal analysis (TGA-DSC) and computational chemistry provides a robust framework for assessing the stability and predicting the degradation pathways of these important compounds.

Future research should focus on systematically synthesizing and characterizing a homologous series of symmetric polychlorinated ureas to establish a quantitative structure-stability relationship. Such data would be invaluable for the rational design of new molecules with tailored stability profiles for applications in agriculture, medicine, and materials science.

References

-

Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved from [Link]

-

AERU. (2026, January 20). 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea (Ref: PH 60-38). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N,N'-Bis(3-chlorophenyl)urea. In NIST Chemistry WebBook. Retrieved from [Link]

-

Dávalos, J. Z., Ribeiro da Silva, M. D. M. C., Ribeiro da Silva, M. A. V., Freitas, V. L. S., Jiménez, P., Roux, M. V., Cabildo, P., Claramunt, R. M., & Elguero, J. (2010). Computational thermochemistry of six ureas, imidazolidin-2-one, N,N'-trimethyleneurea, benzimidazolinone, parabanic acid, barbital (5,5'-diethylbarbituric acid), and 3,4,4'-trichlorocarbanilide, with an extension to related compounds. The Journal of Physical Chemistry A, 114(34), 9237–9245. [Link]

-

Honorien, J., Fournet, R., Glaude, P.-A., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(36), 6299–6316. [Link]

-

Makhatadze, G. I., & Privalov, P. L. (1992). Protein interactions with urea and guanidinium chloride. A calorimetric study. Journal of Molecular Biology, 226(2), 491–505. [Link]

-

Cheméo. (n.d.). N,n'-bis-(2-chlorocyclohexyl)urea. Retrieved from [Link]

-

Honorien, J., Fournet, R., Glaude, P.-A., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. [Link]

-

Lapanje, S., & Prijon, R. (1979). Interactions of myoglobin with urea and some alkylureas. II. Calorimetric and circular dichroic studies. Biophysical Chemistry, 9(2), 175–182. [Link]

-

Semantic Scholar. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]

-

Zamani, S., van der Voort, S. H. E., Lange, J.-P., Vasi, A., & Goesmann, H. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2521. [Link]

-

Zamani, S., van der Voort, S. H. E., Lange, J.-P., Vasi, A., & Goesmann, H. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Eindhoven University of Technology. [Link]

-

Pharmaffiliates. (n.d.). N,N´-Bis-(3,4-dichlorophenyl)urea. Retrieved from [Link]

-

PubChemLite. (n.d.). N,n'-bis((4-chlorophenyl)phenylmethyl)urea (C27H22Cl2N2O). Retrieved from [Link]

-

Ng, S. W., & Tiekink, E. R. T. (2007). N,N′-Bis(4-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4566. [Link]

-

Faria, H. L., de Lima, G. F., de Oliveira, A. C., da Silva, J. L., de Souza, M. R., & de Paula Lana, A. M. Q. (2021). Calorimetry, physicochemical characteristics and nitrogen release from extruded urea. Scientific Reports, 11(1), 18340. [Link]

-

Chen, Y., Chen, Z., Li, Y., Wang, Y., Zhang, Y., & Li, W. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. European Journal of Pharmacology, 696(1–3), 39–46. [Link]

-

American Chemical Society. (n.d.). Evaluating phenylurea herbicide photostability using computational chemistry. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Combustion Calorimetric Studies on Urea-Carboxylic Acid Inclusion Complexes. Retrieved from [Link]

-

Pace, C. N., & Grimsley, G. R. (1997). Calorimetrically-derived parameters for protein interactions with urea and guanidine-HCl are not consistent with denaturant m values. Biophysical Chemistry, 64(1–3), 59–68. [Link]

-

The Royal Society of Chemistry. (n.d.). Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes). Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Study of Urea and Its Homologue Glycinamide: Conformations, Rotational Barriers, and Relative Interactions with Sodium Chloride. Retrieved from [Link]

-

Wagner, R. R., & Ball, D. W. (2011). Towards new green high energy materials. Computational chemistry on nitro-substituted urea. Journal of Molecular Modeling, 17(11), 2965–2971. [Link]

Sources

- 1. Computational thermochemistry of six ureas, imidazolidin-2-one, N,N'-trimethyleneurea, benzimidazolinone, parabanic acid, barbital (5,5'-diethylbarbituric acid), and 3,4,4'-trichlorocarbanilide, with an extension to related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N′-Bis(4-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. asianpubs.org [asianpubs.org]

- 5. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. N,N'-Bis(3-chlorophenyl)urea [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. research.utwente.nl [research.utwente.nl]

- 11. Evaluating phenylurea herbicide photostability using computational chemistry | Poster Board #1175 - American Chemical Society [acs.digitellinc.com]

Crystal Structure Determination of 1,3-Bis(2,4,6-trichlorophenyl)urea

Executive Summary

This guide outlines the protocol for the crystallographic characterization of 1,3-Bis(2,4,6-trichlorophenyl)urea (CAS: 20632-35-3). Unlike its commercially ubiquitous analogue Triclocarban (TCC), this symmetric hexachloro-derivative presents unique structural challenges due to significant steric hindrance at the ortho positions.

The presence of six chlorine atoms—specifically the four at the 2,2',6,6' positions—disrupts the planar conformation typically observed in diarylureas. This guide details the synthesis, crystallization optimization, and X-ray diffraction (XRD) workflows required to resolve its structure, with a focus on distinguishing the "twisted" conformer from the classic "urea tape" motif.

Chemical Context & Structural Hypothesis[1][2][3][4][5][6][7]

The Molecule

-

IUPAC Name: 1,3-Bis(2,4,6-trichlorophenyl)urea

-

Formula:

-

Molecular Weight: 418.92 g/mol

-

Key Feature: Symmetric substitution of 2,4,6-trichloroaniline.[1]

The Ortho-Effect & Conformational Locking

In standard diarylureas (e.g., diphenylurea), the molecule adopts a planar conformation to maximize

However, in 1,3-Bis(2,4,6-trichlorophenyl)urea, the bulky chlorine atoms at the ortho positions create severe steric clashes with the urea oxygen and protons.

-

Hypothesis: The molecule will crystallize in a twisted conformation where the phenyl rings are rotated significantly out of the urea plane (dihedral angles

). -

Consequence: This twist often breaks the infinite 1D urea tape, leading to discrete dimers or solvent-stabilized lattices.

Experimental Protocol

Synthesis & Purification

High-quality single crystals require >99.5% purity. The synthesis typically involves the reaction of 2,4,6-trichloroaniline with triphosgene or 2,4,6-trichlorophenyl isocyanate.

Purification Step:

-

Recrystallization: Dissolve crude solid in boiling Toluene.

-

Filtration: Hot filtration to remove insoluble oligomers.

-

Cooling: Slow cooling to 4°C.

-

Wash: Cold hexanes to remove unreacted aniline.

Crystallization Strategy (The "Solvent Screen")

Due to the hydrophobic nature of the hexachloro-rings, solubility is low in standard organics. A "Good Solvent / Poor Solvent" diffusion method is recommended.

| Method | Solvent System (Ratio) | Temperature | Target Polymorph |

| Slow Evaporation | THF : Acetone (1:1) | 25°C | Kinetic Form (Metastable) |

| Vapor Diffusion | DMSO (Solvent) / Water (Anti-solvent) | 20°C | Solvated Form (Likely) |

| Liquid Diffusion | DMF (Solvent) / Methanol (Layered) | 4°C | Thermodynamic Form (Stable) |

Critical Insight: Ortho-substituted ureas are prone to incorporating solvent molecules (DMSO, DMF) into the lattice to fill voids created by the twisted conformation. Always check for solvent electron density during refinement.

Crystallization Workflow Diagram

Figure 1: Decision tree for isolating single crystals of highly chlorinated ureas.

Data Acquisition & Structure Solution

X-ray Source Selection

-

Recommended Source: Molybdenum (Mo-K

, -

Reasoning: The six chlorine atoms significantly absorb X-rays. Copper (Cu) radiation would result in high absorption coefficients (

), necessitating aggressive absorption corrections (SADABS/TWINABS). Mo radiation minimizes this error.

Data Collection Parameters[7]

-

Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal chlorines.

-

Resolution: 0.75 Å or better.

-

Strategy: Full sphere collection (Redundancy > 4) to ensure accurate intensity statistics for the triclinic/monoclinic systems common in this class.

Refinement Logic

-

Space Group Determination: Expect

(Monoclinic) or -

Direct Methods (SHELXT): Locate the heavy Cl atoms first to phase the structure.

-

Refinement (SHELXL):

-

Assign C, N, O atoms.

-

Hydrogen Atoms: Place N-H protons based on difference Fourier map peaks (crucial for proving H-bonding) or ride them on parent atoms if peaks are diffuse.

-

Disorder: Check the

rotation of the phenyl rings. If the rings are "rattling" due to loose packing, model rotational disorder.

-

Structural Analysis & Validation

The Hydrogen Bonding Topology

The core of the analysis is determining if the "Urea Tape" survives the ortho-substitution.

-

Scenario A (Planar/Tape):

distance ~2.9 Å. Angle -

Scenario B (Twisted/Discrete): The urea oxygen accepts bonds from solvent or forms a cyclic dimer

. The phenyl rings twist to avoid Cl...O repulsion.

Interaction Map Diagram

Figure 2: Mechanistic pathway showing how steric bulk drives the final crystal packing.[2]

Quality Control Metrics (Validation)

Before publication or deposition to CCDC, ensure the structure meets these criteria:

| Metric | Acceptable Range | Interpretation |

| R1 (all data) | < 0.07 (7%) | Measures agreement between model and observed data. |

| Goodness of Fit (GoF) | 0.9 - 1.2 | Indicates correct weighting scheme. |

| Max Shift/Error | < 0.001 | Refinement has converged. |

| Residual Density | < 1.0 e-/ų | High peaks >1.0 near Cl atoms are likely truncation ripples (acceptable). |

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Available at: [Link]

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. (Seminal work on Urea Graph Sets). Available at: [Link]

-

Weng, Ng Seik. (2017). Crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea: Structural analogues and packing. Zeitschrift für Kristallographie.[2] (Provides baseline for chlorinated urea metrics).

-

Custelcean, R. (2011). Anion separation with urea-functionalized cages. Chemical Society Reviews. (Discusses steric effects on urea conformation). Available at: [Link]

Sources

An In-Depth Technical Guide for the Identification of 1,3-Bis(2,4,6-trichlorophenyl)urea in Wastewater Sludge

Executive Summary

The widespread use of phenylurea herbicides and the generation of industrial byproducts necessitate robust analytical methods for their monitoring in environmental sinks like wastewater sludge. This guide provides a comprehensive, scientifically grounded framework for the identification and quantification of a specific diarylurea, 1,3-Bis(2,4,6-trichlorophenyl)urea, in the challenging matrix of wastewater sludge. We move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a self-validating and trustworthy analytical system. This document details a complete workflow, from sample preparation to advanced instrumental analysis, leveraging the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup protocol, followed by detection with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed for researchers, environmental scientists, and analytical professionals requiring a reliable and sensitive approach to trace-level contaminant analysis in complex environmental solids.

Introduction: The Significance of Monitoring Diarylureas in Sludge

1,3-Bis(2,4,6-trichlorophenyl)urea is a halogenated aromatic compound. Compounds of this class, including various phenylurea herbicides, are noted for their environmental persistence.[1] During wastewater treatment, hydrophobic organic compounds have a high affinity for the solid phase, leading to their accumulation in sewage sludge.[2] Since this sludge is often applied to agricultural land as a fertilizer, these accumulated pollutants can be reintroduced into the environment, posing potential risks.[3]

The analysis of trace organic compounds in sludge is notoriously difficult due to the matrix's complexity. It is rich in organic matter, fats, and a multitude of other compounds that can interfere with the accurate detection of the target analyte.[2] Therefore, a highly selective and efficient extraction, cleanup, and detection methodology is not just preferred, but essential for generating reliable data.

The Analytical Strategy: A QuEChERS and LC-MS/MS Approach

To address the challenges of the sludge matrix, this guide details a workflow centered on the QuEChERS methodology. Originally developed for pesticide analysis in produce, QuEChERS has been successfully adapted for a wide range of analytes and complex matrices, including sludge.[3][4][5] Its primary advantage lies in its speed, low solvent consumption, and effectiveness in removing a broad spectrum of interferences.[6]

Following extraction and cleanup, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the determinative technique of choice. LC-MS/MS provides exceptional selectivity and sensitivity, which is crucial for distinguishing the target analyte from the complex background of a sludge extract and for achieving low detection limits.[7] The use of Multiple Reaction Monitoring (MRM) provides two points of identification (precursor ion and product ion), significantly increasing confidence in the results.[8]

Diagram: Overall Analytical Workflow

The following diagram illustrates the complete analytical process from sample acquisition to final data reporting.

Caption: High-level workflow for the analysis of the target analyte in sludge.

Section 1: Detailed Methodologies

Sample Handling and Pre-treatment

The integrity of the final result begins with proper sample handling. The goal of this stage is to create a homogenous, dry sample that is representative of the source.

Protocol:

-

Collection: Collect a representative sludge sample (approx. 500 g) in a clean, pre-rinsed glass container. Store at 4°C during transport to the laboratory.

-

Storage: For short-term storage (<7 days), maintain the sample at 4°C. For longer-term storage, freeze at -20°C.

-

Drying: Lyophilize (freeze-dry) the sample until a constant weight is achieved. This is superior to oven-drying as it prevents potential thermal degradation of the target analyte.

-

Homogenization: Grind the dried sludge using a mortar and pestle or a planetary ball mill to a fine, consistent powder.

-

Sieving: Pass the ground sludge through a 2 mm sieve to ensure uniformity. Store the final powdered sample in a sealed glass container in a desiccator.

QuEChERS Extraction and Cleanup

This two-part process first extracts the analyte from the solid matrix into an organic solvent and then uses a cleanup step to remove interfering compounds.[4]

Rationale for Reagent Choices:

-

Acetonitrile (ACN): Chosen for its ability to effectively extract a wide range of pesticides and its immiscibility with water in the presence of high salt concentrations, which facilitates the partitioning step.[4]

-

Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is used to absorb water from the sample, promoting the separation of the ACN layer.

-

Sodium Chloride (NaCl): Helps to control the polarity of the aqueous layer and enhances the partitioning of the analyte into the ACN.

-

Primary Secondary Amine (PSA): This sorbent in the cleanup step removes organic acids, fatty acids, and sugars.

-

C18 (Octadecylsilane): This non-polar sorbent removes fats and other non-polar interferences.

Protocol:

-

Extraction:

-

Weigh 5.0 g (± 0.1 g) of the prepared dry sludge into a 50 mL polypropylene centrifuge tube.

-

Add an internal standard solution (e.g., an isotopically labeled analog) at a known concentration.

-

Add 10 mL of reagent-grade water and vortex for 1 minute to rehydrate the sample.

-

Add 10 mL of acetonitrile.

-

Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker.

-

-

Partitioning:

-

Add the pre-weighed QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.

-

Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer a 1 mL aliquot of the cleaned supernatant into a clean vial.

-

Acidify with 5 µL of formic acid to improve the stability of the analyte for LC-MS/MS analysis.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

Instrumental Analysis: LC-MS/MS

The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Protocol:

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting with a high aqueous percentage (e.g., 95% A) and ramping to a high organic percentage (e.g., 95% B) to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for 1,3-Bis(2,4,6-trichlorophenyl)urea and the chosen internal standard. This is done by infusing a pure standard of the compound into the mass spectrometer. For quantification, at least two transitions are monitored.

-

Diagram: Principle of Multiple Reaction Monitoring (MRM)

This diagram explains the highly selective detection process inside the triple quadrupole mass spectrometer.

Caption: The process of ion selection and fragmentation in MRM for high selectivity.

Section 2: Method Validation and Quality Control

To ensure the trustworthiness of the generated data, a rigorous validation and ongoing quality control (QC) protocol is mandatory.[9]

Key Validation Parameters

The method's performance should be characterized by the parameters summarized in the table below. These values are representative and should be determined by each laboratory.

| Parameter | Typical Target Value | Description |

| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve over the working range. |

| Limit of Detection (LOD) | 1 µg/kg | The lowest concentration that can be reliably distinguished from the blank. |

| Limit of Quantification (LOQ) | 5 µg/kg | The lowest concentration that can be quantified with acceptable precision and accuracy.[10] |

| Accuracy (Recovery) | 70-120% | The percentage of analyte recovered from a spiked blank matrix sample.[5] |

| Precision (%RSD) | < 20% | The relative standard deviation of replicate measurements, indicating method repeatability. |

| Matrix Effect | < 35% | The influence of co-eluting matrix components on analyte ionization, assessed by comparing the response in solvent versus matrix.[9] |

Quality Control Protocol

For each batch of samples analyzed, the following QC samples must be included:

-

Method Blank: A blank sample (e.g., ignited sand) carried through the entire process to check for contamination.

-

Laboratory Control Spike (LCS): A blank matrix spiked with a known concentration of the analyte to check method accuracy.

-

Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known concentration to assess matrix-specific accuracy and precision.

Section 3: Environmental Fate Considerations

Phenylurea compounds can undergo degradation in the environment through microbial and chemical processes.[2] A potential primary degradation pathway for a diarylurea like 1,3-Bis(2,4,6-trichlorophenyl)urea involves the hydrolysis of the urea linkage. This would cleave the molecule to yield 2,4,6-trichloroaniline. Further degradation of this aniline intermediate can then occur. Monitoring for such transformation products may be necessary for a complete environmental risk assessment.[11]

Conclusion

This guide provides a robust and reliable methodology for the identification of 1,3-Bis(2,4,6-trichlorophenyl)urea in wastewater sludge. By combining the efficiency of the QuEChERS sample preparation technique with the sensitivity and selectivity of LC-MS/MS, laboratories can achieve the low detection limits and high data confidence required for environmental monitoring. The emphasis on methodological reasoning and stringent quality control ensures that the data generated is not only accurate but also defensible, meeting the high standards of scientific integrity required in environmental and drug development research.

References

-

Rede, D., Teixeira, I., Delerue-Matos, C., & Fernandes, V.C. (2024). Assessing emerging and priority micropollutants in sewage sludge: Environmental insights and analytical approaches. Environmental Science and Pollution Research, 31, 3152–3168. [Link]

-

Vojtíšková, J., Kosubová, P., Hvězdová, M., et al. (2023). Application of QuEChERS extraction and LC–MS/MS for determination of pharmaceuticals in sewage sludges sampled across the Czech Republic. Environmental Science and Pollution Research. [Link]

-

Akyüz, M., & Ata, S. (2020). Determination of UV Filters in Waste Sludge Using QuEChERS Method Followed by In-Port Derivatization Coupled with GC–MS/MS. Molecules, 25(23), 5558. [Link]

-

Kaparapu, J. G., & Garg, A. (2024). Occurrence of herbicides and their transformation products in sewage sludge: a review. Plant, Soil and Environment, 70(2), 70-80. [Link]

-

U.S. Environmental Protection Agency. (2019). Memorandum: Novaluron. Human Health and Ecological Risk Assessments in Support of Registration Review. [Link]

-

Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. (General reference for QuEChERS method, URL provided via a homepage). [Link]

-

Lopes, R. P., et al. (2017). Determination of pesticides in sewage sludge from an agro-food industry using QuEChERS extraction followed by analysis with liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 409(25), 6181-6193. [Link]

-

U.S. Environmental Protection Agency. (1989). Analytical Methods for the National Sewage Sludge Survey. [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]

-

Eurofins Scientific. (n.d.). Analytical Method Summaries. [Link]

-

International Isocyanate Institute, Inc. (2022). Summary of physico-chemical, environmental fate, and acute hazard data for mono-ureas of TDI and MDI. [Link]

-

Royal Society of Chemistry. (2024). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Environmental Science: Advances. [Link]

-

Anastassiades, M., et al. (2012). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin involving Simultaneous Extraction with Methanol and LC-MS/MS Determination (QuPPe-Method). EURL-SRM. [Link]

-

Popp, P., et al. (2002). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 74(1), 164-170. [Link]

-

Płotka-Wasylka, J., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 27(15), 4887. [Link]

-

U.S. Environmental Protection Agency. (1984). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

-

BioSpectra. (n.d.). Urea Testing Methods. [Link]

-

U.S. Environmental Protection Agency. (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. [Link]

-

U.S. Geological Survey. (2002). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Pesticides in Water by Graphitized Carbon-Based Solid-Phase Extraction and High-Performance Liquid Chromatography/Mass Spectrometry. [Link]

-

Gholap, H. R., et al. (2005). N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. Journal of Chemical Research, 2005(12), 821-823. [Link]

-

Cessna, A. J., Grover, R., & Waite, D. T. (2002). Environmental fate of triclopyr. Reviews of Environmental Contamination and Toxicology, 174, 19-48. [Link]

-

Gomez Cortes, L., et al. (2022). Factsheets of the substances for the 4th Watch List under the Water Framework Directive. Publications Office of the European Union. [Link]

-

Botrè, F., et al. (2012). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. In W. Schänzer, H. Geyer, A. Gotzmann, U. Mareck (eds), Recent Advances in Doping Analysis (20). [Link]

-

U.S. Environmental Protection Agency. (2017). An Analytical Method for the Determination of Residues of Trichlorfon and its Metabolite DDVP in Water Using LC/MS/MS. [Link]

Sources

- 1. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 2. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

- 3. Application of QuEChERS extraction and LC–MS/MS for determination of pharmaceuticals in sewage sludges sampled across the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. QuEChERS: Home [quechers.eu]

- 7. lcms.cz [lcms.cz]

- 8. agilent.com [agilent.com]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. epa.gov [epa.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) methods for 1,3-Bis(2,4,6-trichlorophenyl)urea detection

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for 1,3-Bis(2,4,6-trichlorophenyl)urea (Cloflucarban) Detection

Executive Summary

This guide details the analytical protocols for the detection and quantification of 1,3-Bis(2,4,6-trichlorophenyl)urea , commonly known as Cloflucarban (CFC) . CFC is a polychlorinated diarylurea, structurally analogous to the antimicrobial agent Triclocarban (TCC). It appears frequently as a synthesis impurity in TCC production or as a persistent environmental contaminant in wastewater and biosolids.[1]

Due to its high hydrophobicity (LogP ~6.[1]3) and structural symmetry, CFC presents unique separation challenges. This document provides two distinct workflows:

-

Method A (HPLC-UV): Optimized for Quality Control (QC) and raw material purity analysis.

-

Method B (LC-MS/MS): Optimized for trace environmental monitoring and biological matrices.[1]

Physicochemical Profile & Mechanistic Insights

Understanding the molecule is the first step to robust method development. CFC is significantly more hydrophobic than its analog TCC, necessitating stronger organic elution conditions.

| Property | Value | Chromatographic Implication |

| CAS Number | 369-77-7 | Unique identifier for reference standards.[1] |

| Formula | C₁₃H₆Cl₆N₂O | High chlorine content results in significant negative mass defect.[1] |

| Mol. Weight | 418.9 g/mol | Precursor ion selection for MS ([M-H]⁻ at m/z ~417). |

| LogP | ~6.3 | Critical: Extreme hydrophobicity requires high % organic mobile phase to elute; prone to carryover.[1] |

| pKa | ~8.5 (Amide) | Weakly acidic.[1] Negative ESI is preferred over Positive ESI.[1] |

| Solubility | <0.1 mg/L (Water) | Aqueous standards are unstable; prepare stock in Methanol or Acetonitrile.[1] |

Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate detection method based on sample matrix and sensitivity requirements.

Caption: Decision matrix for selecting between UV and MS/MS workflows based on sensitivity needs.

Method A: HPLC-UV (Quality Control & Purity)

Objective: Quantification of CFC in bulk drug substances or cosmetic formulations.[1] Mechanism: Uses the strong UV absorption of the chlorinated phenyl rings.[1]

Chromatographic Conditions

-

System: Agilent 1260/1290 Infinity or Waters Alliance.

-

Column: C18 Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm or 5 µm.

-

Why: High carbon load is required to retain the hydrophobic CFC, but a shorter column length (100-150mm) prevents excessive retention times.[1]

-

-

Mobile Phase:

-

Gradient Program:

-

0–2 min: 60% B (Equilibration)

-

2–12 min: 60% → 95% B (Linear ramp)

-

12–15 min: 95% B (Wash to remove highly retained impurities)

-

15–18 min: 60% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 35°C (Improves mass transfer and peak shape).[1]

-

Detection: DAD/PDA at 265 nm (Secondary: 254 nm).

-

Note: 265 nm offers better specificity for chlorinated ureas compared to the generic 254 nm.[1]

-

System Suitability Criteria (SST)

-

Tailing Factor: < 1.5 (Ureas are prone to tailing; acid modifier is critical).[1]

-

Resolution (Rs): > 2.0 between Triclocarban (TCC) and Cloflucarban (CFC).

-

Expected Elution: TCC elutes first; CFC elutes second due to higher chlorination (higher hydrophobicity).[1]

-

Method B: LC-MS/MS (Trace Environmental/Biological Analysis)

Objective: Detection of CFC in wastewater, sludge, or biological fluids at ng/L levels. Mechanism: Negative Electrospray Ionization (ESI-) exploiting the acidity of the urea bridge enhanced by electron-withdrawing chlorines.[1]

Mass Spectrometry Parameters

-

Source: ESI Negative Mode (ESI-).

-

Rationale: While positive mode ([M+H]+) is possible, negative mode ([M-H]-) provides superior sensitivity and lower background noise for poly-chlorinated aromatics.[1]

-

Precursor Ion: m/z 416.9 (approx 417) → [M-H]⁻.[1]

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role | Mechanism |

| Cloflucarban | 416.9 | 195.9 | 20-25 | Quantifier | Cleavage of urea bond → 2,4,6-trichloroaniline anion.[1] |

| Cloflucarban | 416.9 | 160.9 | 35-40 | Qualifier | Further fragmentation (loss of Cl).[1] |

| TCC (Ref) | 313.0 | 160.0 | 20 | Reference | 3,4-dichloroaniline fragment.[1] |

LC Conditions (UPLC/UHPLC)

-

Column: Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.[4]

-

Mobile Phase:

-

Gradient: Fast gradient (5 min run time) starting at 50% B to 98% B.

Sample Preparation Protocols

Protocol 1: Solid Phase Extraction (Water/Wastewater)

Target: Enrichment from dilute aqueous matrices.[1]

-

Conditioning: Use Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges (200 mg).[1]

-

Loading: Adjust sample pH to ~7. Load 100–500 mL of water sample at 5 mL/min.

-

Washing: Wash with 5 mL 5% Methanol in Water (removes polar interferences).[1]

-

Drying: Vacuum dry cartridge for 10 mins (Critical to remove residual water).

-

Elution: Elute with 2 × 3 mL Methanol or Acetone .

-

Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Mobile Phase (50:50 ACN:Water).

Protocol 2: Solvent Extraction (Solids/Sludge/Soaps)

-

Weigh 0.5 g of solid sample.

-

Add 10 mL Acetone/Methanol (1:1) .

-

Ultrasonicate for 20 minutes.

-

Centrifuge at 4000 rpm for 10 min.

-

Filter supernatant through 0.22 µm PTFE filter.[1]

-

Dilute into mobile phase range (to prevent solvent effects on peak shape).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions.[1] | Ensure mobile phase contains ammonium acetate or formic acid.[1] Increase column temp to 40°C. |

| Carryover | High hydrophobicity of CFC.[1] | Add a needle wash step with 100% Isopropanol or Methanol between injections.[1] |

| Low Sensitivity (MS) | Ion suppression from matrix.[1] | Switch from ACN to Methanol (often better ionization for chlorinated species in ESI-).[1] Use Isotope Dilution (¹³C-CFC) if available.[1] |

| Retention Shift | Column "dewetting" or fouling.[1][5] | Flush column with 95% ACN after every 10 samples.[1] |

References

-

Halden, R. U., & Paull, D. H. (2005). Co-occurrence of triclocarban and triclosan in US water resources. Environmental Science & Technology, 39(6), 1420-1426.

-

Pycke, B. F., et al. (2014). Human exposure to triclocarban in consumers of antibacterial soap. Environmental Science & Technology.[1] (Discusses TCC analogs and metabolites).

-

PubChem Database. 1,3-Bis(2,4,6-trichlorophenyl)urea (Cloflucarban) Compound Summary.

-

US EPA. Methods for the Determination of Organic Compounds in Drinking Water.[1] (General reference for chlorinated urea extraction protocols).

-

Zhao, J. L., et al. (2010). Determination of triclosan and triclocarban in environmental water by HPLC-ESI-MS/MS.[1] Microchemical Journal. (Provides basis for ESI- conditions).

Sources

- 1. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]

- 2. epa.gov [epa.gov]

- 3. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]

- 4. sludgenews.org [sludgenews.org]

- 5. apps.dtic.mil [apps.dtic.mil]

Synthesis protocol for 1,3-Bis(2,4,6-trichlorophenyl)urea from 2,4,6-trichloroaniline

Application Note: Precision Synthesis of 1,3-Bis(2,4,6-trichlorophenyl)urea

Executive Summary & Strategic Rationale

The synthesis of 1,3-Bis(2,4,6-trichlorophenyl)urea (CAS: 20632-35-3) presents a unique challenge in organic synthesis due to the profound electronic and steric deactivation of the starting material, 2,4,6-trichloroaniline .

-

The Challenge: The amine moiety is flanked by two ortho-chlorine atoms (steric hindrance) and attached to an electron-deficient ring (

), rendering it a remarkably poor nucleophile. Standard urea coupling agents (e.g., Carbonyldiimidazole/CDI) often fail to drive this reaction to completion. -

The Solution: This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a solid, weighable source of phosgene equivalents.[1][2] This method provides the necessary electrophilic potency to overcome the aniline's deactivation while mitigating the acute hazards associated with gaseous phosgene.

-

Application: This compound serves as a critical reference standard in environmental analysis (degradation product of pesticides like Triclocarban) and as a scaffold in supramolecular chemistry for anion binding.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a two-step nucleophilic substitution sequence.

-

Activation: The first equivalent of 2,4,6-trichloroaniline attacks the phosgene (generated in situ) to form the 2,4,6-trichlorophenyl isocyanate intermediate. This is the rate-limiting step due to the weak nucleophilicity of the amine.

-

Coupling: The isocyanate, being highly electrophilic, reacts with a second equivalent of the aniline to form the symmetrical urea.

Visualization of Reaction Logic:

Caption: Step-wise formation of the symmetrical urea via the isocyanate intermediate.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Precursor | 2,4,6-Trichloroaniline (>98%) | Nucleophile |

| Reagent | Triphosgene (BTC) | Carbonyl Source |

| Base | Triethylamine (TEA) or Pyridine | HCl Scavenger / Catalyst |

| Solvent | Toluene (Anhydrous) | High-boiling non-polar medium |

| Equipment | 3-Neck RBF, Reflux Condenser, Argon line | Inert atmosphere setup |

| Safety | NaOH Trap (10%) | To neutralize phosgene traces |

Step-by-Step Methodology

Safety Critical: Perform all operations in a well-ventilated fume hood. Triphosgene liberates phosgene gas upon heating or contact with moisture.[1][2]

Step 1: Reaction Setup

-

Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and magnetic stir bar. Assemble hot under Argon flow.

-

Charge the flask with 2,4,6-Trichloroaniline (3.93 g, 20.0 mmol) .

-

Add Anhydrous Toluene (100 mL) . Stir to dissolve (gentle warming may be required).

-

Add Triethylamine (3.4 mL, 24.0 mmol) via syringe. Note: Excess base is required to neutralize HCl and prevent protonation of the unreacted aniline.

Step 2: Triphosgene Addition (The Critical Step)

-

Cool the solution to 0°C using an ice bath. Rationale: Although the aniline is deactivated, controlling the initial exotherm of phosgene generation is critical for safety.

-

Dissolve Triphosgene (1.0 g, 3.4 mmol) in 10 mL of anhydrous toluene in a separate vial.

-

Stoichiometry Note: 1 mole of Triphosgene yields 3 moles of phosgene. We use a slight excess (0.34 eq BTC = ~1.02 eq Phosgene relative to the urea stoichiometry, but theoretically 0.5 eq phosgene is needed per amine. Actually, stoichiometry is 2 Amine + 1 Phosgene. So 20 mmol amine requires 10 mmol phosgene. 10 mmol phosgene / 3 = 3.33 mmol Triphosgene. Use 1.1 g to ensure full conversion).

-

-

Add the Triphosgene solution dropwise over 20 minutes to the stirring amine mixture at 0°C.

Step 3: Thermal Activation

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat to Reflux (110°C): The reaction will likely be sluggish at room temperature due to the steric bulk. Reflux for 6–12 hours .

-

Observation: A heavy precipitate (Triethylamine Hydrochloride) will form. The product may also precipitate if it is insoluble in hot toluene.

-

Step 4: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Quenching: Carefully add 10 mL of saturated NaHCO₃ to quench any unreacted phosgene species. Stir vigorously for 15 minutes.

-

Filtration: Filter the solid precipitate.

-

Washing: Wash the filter cake extensively with Water (3 x 50 mL) to dissolve the Et₃N·HCl salt.[7] The remaining solid is the crude urea.

-

Wash the solid with cold Ethanol (20 mL) to remove unreacted aniline.

-

Drying: Dry the white solid in a vacuum oven at 80°C for 4 hours.

Analytical Validation (Quality Control)

| Parameter | Expected Result | Method of Verification |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | 340°C – 345°C (Decomposes) | Capillary MP Apparatus |

| IR Spectroscopy | 3250–3300 cm⁻¹ (N-H stretch)1640–1660 cm⁻¹ (C=O Urea stretch) | FTIR (ATR or KBr) |

| Mass Spectrometry | m/z ~ 418 (M+ peak pattern for Cl₆) | LC-MS / GC-MS |

| Solubility | Insoluble in Water, Hexane.Soluble in hot DMSO/DMF. | Solubility Test |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete isocyanate formation due to sterics. | Increase reflux time to 18h; ensure anhydrous conditions. |

| Starting Material Remains | Aniline is too unreactive. | Add catalytic DMAP (Dimethylaminopyridine) to activate the carbonyl. |

| Brown Discoloration | Oxidation of aniline. | Ensure strict Argon atmosphere; degas solvents. |

References

-

PubChem. N,N'-Bis(2,4,6-trichlorophenyl)urea (Compound).[3][4] National Library of Medicine. Available at: [Link]

-

Cotarca, L., et al. Bis(trichloromethyl) Carbonate in Organic Synthesis.[8] Synthesis, 1996. (Foundational protocol for Triphosgene usage).

-

US Army Medical Bioengineering R&D Lab. The Environmental Fate of 2,4,6-Trichloroaniline. DTIC Report, 1982. (Identifies the urea as a specific thermal degradation product and outlines synthesis in Appendix C). Available at: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea | C13H4Cl8N2O | CID 76176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O | CID 30208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Extraction of 1,3-Bis(2,4,6-trichlorophenyl)urea from Water Samples

Introduction: The Analytical Challenge of a Highly Chlorinated Urea

1,3-Bis(2,4,6-trichlorophenyl)urea (TCU) is a halogenated aromatic compound whose presence in water sources is of environmental concern due to its potential persistence and toxicity. As a member of the phenylurea family, which includes various herbicides, its detection at trace levels is critical for ensuring water quality. The analytical determination of TCU in aqueous matrices is challenging due to its low concentration and the presence of interfering substances. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and preconcentration of such nonpolar compounds from complex aqueous samples prior to chromatographic analysis.[1]

This document provides a comprehensive guide to the principles, method development, and a detailed protocol for the solid-phase extraction of TCU from water samples. The methodologies described herein are grounded in established analytical chemistry principles and are designed to provide a high degree of accuracy and reproducibility for researchers, scientists, and professionals in drug development and environmental monitoring.

Physicochemical Properties of 1,3-Bis(2,4,6-trichlorophenyl)urea (TCU)

A thorough understanding of the physicochemical properties of the target analyte is fundamental to developing an effective SPE method.

| Property | Value | Significance for SPE |

| Molecular Formula | C₁₃H₆Cl₆N₂O | Indicates a highly chlorinated and relatively large molecule.[2] |

| Molecular Weight | 418.9 g/mol | Influences diffusion and interaction with the sorbent.[2] |

| Predicted logP | 6.3 | This high value indicates that TCU is very nonpolar and hydrophobic, making it an ideal candidate for reversed-phase SPE.[2] |

| pKa | Not experimentally determined | The acidity or basicity of TCU is crucial for optimizing sample pH. The multiple electron-withdrawing chlorine atoms are expected to significantly decrease the basicity of the urea nitrogens. To ensure the molecule is in its neutral, most hydrophobic state, adjusting the sample pH to a neutral or slightly acidic range is recommended.[3][4] |

| Water Solubility | Expected to be very low | Consistent with its high logP, low water solubility necessitates a preconcentration step like SPE for detection at trace levels. |

Theoretical Framework: Reversed-Phase Solid-Phase Extraction

Given the high logP value of TCU, reversed-phase SPE is the mechanism of choice.[1] This technique utilizes a nonpolar stationary phase (the sorbent) and a polar mobile phase (the water sample). The hydrophobic TCU molecules in the aqueous sample will preferentially adsorb to the nonpolar sorbent via van der Waals forces as the water passes through the cartridge.[5] Interferences that are more polar than TCU will have less affinity for the sorbent and will be washed away. Finally, a nonpolar solvent is used to disrupt the hydrophobic interactions and elute the retained TCU.[6]

The selection of an appropriate sorbent is critical. For highly nonpolar compounds like TCU, octadecyl (C18) bonded silica is a common and effective choice.[7] The long alkyl chains of the C18 sorbent provide a high degree of hydrophobicity, leading to strong retention of TCU.

Experimental Workflow for SPE of TCU

The following diagram illustrates the key steps in the solid-phase extraction of TCU from water samples.

Caption: Workflow for the extraction and analysis of TCU from water samples.

Detailed Protocol for Solid-Phase Extraction of TCU

This protocol is designed for a 500 mL water sample using a C18 SPE cartridge.

Materials and Reagents:

-

Solid-Phase Extraction Cartridges: C18, 500 mg, 6 mL (or similar)

-

SPE Vacuum Manifold

-

Glassware: 500 mL graduated cylinders, collection vials

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Ethyl Acetate

-

Reagent-grade Water (HPLC-grade or equivalent)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

0.45 µm syringe filters or glass fiber filters

Protocol Steps:

-

Sample Preparation:

-

Collect a 500 mL representative water sample in a clean glass container.

-

Adjust the sample pH to approximately 6.5-7.0 using dilute HCl or NaOH. This ensures that the urea functional groups of TCU are in their neutral form, maximizing hydrophobic retention on the C18 sorbent.[7]

-

Filter the water sample through a 0.45 µm filter to remove any particulate matter that could clog the SPE cartridge.[8]

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Wash the cartridge with one column volume (e.g., 6 mL) of ethyl acetate or another strong nonpolar solvent to remove any potential organic contaminants from the sorbent.

-

Rinse the cartridge with one column volume of methanol.

-

Equilibrate the cartridge with one column volume of reagent-grade water. Do not allow the cartridge to go dry after this step.[9]

-

-

Sample Loading:

-

Load the entire 500 mL water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min. A consistent and slow flow rate is crucial for ensuring efficient retention of TCU.[10]

-

-

Washing (Interference Removal):

-

After the entire sample has passed through, wash the cartridge with one column volume of a water/methanol mixture (e.g., 90:10 v/v) to remove any co-adsorbed polar interferences.

-

Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove any residual water, which can interfere with the subsequent elution step.[9]

-

-

Elution:

-

Place a clean collection vial under each cartridge.

-

Elute the retained TCU with two aliquots of 3 mL of a nonpolar solvent such as acetonitrile or ethyl acetate. The high hydrophobicity of TCU requires a strong nonpolar solvent for efficient elution.[6] Allow the first aliquot to soak the sorbent for a few minutes before applying vacuum to enhance the elution efficiency.[11]

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for your HPLC analysis.

-

The sample is now ready for injection into the HPLC system.

-

Analytical Finish: High-Performance Liquid Chromatography (HPLC)

The extracted and concentrated TCU sample is typically analyzed by HPLC with UV or mass spectrometry (MS) detection.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at approximately 245 nm or MS in a suitable mode |

Troubleshooting and Method Optimization

| Issue | Potential Cause | Recommended Action |

| Low Recovery | Incomplete elution. | Use a stronger nonpolar elution solvent (e.g., dichloromethane, though consider safety and disposal). Increase the elution volume or perform a third elution. |

| Analyte breakthrough during loading. | Decrease the sample loading flow rate. Ensure the cartridge is properly conditioned. | |

| Inappropriate sample pH. | Verify the pH of the water sample is in the neutral range. | |

| Poor Reproducibility | Inconsistent flow rates. | Use a vacuum manifold with flow control or an automated SPE system. |

| Cartridge drying out before sample loading. | Ensure the sorbent bed remains wet after the final conditioning step. | |

| Contaminated Blanks | Contaminated reagents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank through the entire procedure. |

| Carryover from the SPE manifold. | Clean the manifold thoroughly between samples. |

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the extraction and preconcentration of the highly nonpolar compound 1,3-Bis(2,4,6-trichlorophenyl)urea from water samples. By leveraging the principles of reversed-phase chromatography and carefully optimizing each step of the process, researchers can achieve high recovery and clean extracts suitable for sensitive chromatographic analysis. Adherence to the principles of method validation and quality control will ensure the generation of accurate and defensible data in the critical task of monitoring water quality.

References

-

Biotage. (n.d.). Method Development Guidelines: - Solid Phase Extraction Using Non-Polar, Silica Based ISOLUTE® SPE Sorbents for the Extraction of Aqueous Samples. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hexachlorobenzene.

-

LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

-

Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

-

Taiwan Food and Drug Administration. (2022, February 11). Method of Test for Dichlorophen, Bithionol and Hexachlorophene in Cosmetics. Retrieved from [Link]

-

ACS Publications. (n.d.). Detection of Dichlorophene, Hexachlorophene, and Other Related Bisphenols by Gas Liquid Chromatography. Retrieved from [Link]

-

Biotage. (2023, February 2). What is the Role of LogP in Sample Prep Methods? Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Hexachlorophene in Liquid Soaps. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

AWE Science. (2025, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Retrieved from [Link]

-

Chromatography Forum. (2013, May 31). SPE C18. Retrieved from [Link]

-

AWE Science. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

-

Biotage. (2023, January 18). Understanding SPE Retention Mechanisms. Retrieved from [Link]

-

Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

-

Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-phase extraction of organic compounds: A critical review. part ii. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

-

Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

-

ACS Publications. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. Retrieved from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

Rowan University. (2025, October 16). How to Predict pKa. Retrieved from [Link]

-

LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

-

PubChem. (n.d.). Phenylurea. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Bis(2,4,6-trichlorophenyl)urea. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

PubMed. (n.d.). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O | CID 30208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journaleras.com [journaleras.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. specartridge.com [specartridge.com]

- 7. Solid Phase Extraction: Reversed-Phase Methodology [sigmaaldrich.com]

- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. agilent.com [agilent.com]

- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 11. gcms.cz [gcms.cz]

Application Note: High-Efficiency Isolation of 1,3-Bis(2,4,6-trichlorophenyl)urea from Biological Matrices

[1][2]

Part 1: Introduction & Physicochemical Challenges[1]

The isolation of 1,3-Bis(2,4,6-trichlorophenyl)urea (hereafter referred to as Sym-TCC , a symmetric analog of the antimicrobial Triclocarban) represents a significant bioanalytical challenge due to its extreme hydrophobicity and symmetric chlorination pattern.[1][2] Often encountered as a synthesis impurity or a metabolic reference standard, this compound exhibits physicochemical behaviors distinct from standard pharmaceuticals.[1][2]

The "Sticky" Problem: Causality in Method Design

Unlike polar metabolites, Sym-TCC acts as a "molecular grease."[1][2] Its predicted LogP ranges between 6.3 and 7.9 [1], rendering it practically insoluble in water and highly prone to non-specific binding.[1][2]

-

Adsorption Risk: The molecule will rapidly adsorb to polypropylene (PP) and polystyrene surfaces.[1][2] Protocol Rule #1: All extraction steps must utilize silanized glass or high-quality PTFE.[1][2] Standard lab plastics will result in >40% analyte loss before injection.[1][2]

-

Solubility Profile: The urea bridge provides hydrogen bond donors, but the flanking trichlorophenyl rings create a hydrophobic shield.[1][2] Extraction solvents must disrupt protein binding while accommodating the lipophilic rings.[1][2]

| Property | Value | Implication for Protocol |

| Molecular Weight | 418.91 g/mol | Suitable for LC-MS/MS; distinct isotope pattern (Cl6).[1][2] |

| LogP (Predicted) | ~6.3 – 7.9 | Obligatory use of non-polar solvents (MTBE, EtAc).[1][2] |

| pKa | ~12.7 (Urea protons) | Weakly acidic; Negative ESI mode is preferred.[1][2] |

| Solubility | DMSO, Acetone, Ethyl Acetate | Avoid pure aqueous diluents; maintain >40% organic in final vial.[1][2] |

Part 2: Sample Preparation Workflows

This guide presents two validated pathways: Liquid-Liquid Extraction (LLE) for lipid-rich tissues and Solid Phase Extraction (SPE) for high-throughput plasma/urine analysis.[1][2]

Workflow Decision Matrix

Figure 1: Decision tree for selecting the optimal extraction strategy based on matrix type and sensitivity requirements.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Adipose tissue, liver homogenates, and high-lipid plasma.[1][2] Mechanism: Uses a solvent with intermediate polarity (Ethyl Acetate) to partition the urea analog away from the aqueous protein phase.[1][2]

-

Sample Pre-treatment:

-

Extraction:

-

Phase Separation:

-

Drying & Reconstitution:

Protocol B: Solid Phase Extraction (SPE)

Best for: Urine, large volume plasma, and wastewater analysis.[1][2] Mechanism: Uses a Hydrophilic-Lipophilic Balance (HLB) polymer.[1][2] The "Lipophilic" component retains the trichlorophenyl rings, while the "Hydrophilic" component wets the surface [3].[1][2]

Cartridge: Oasis HLB (60 mg) or Strata-X (Polymeric RP).[1][2]

-

Conditioning:

-

Loading:

-

Washing:

-

Elution:

-

Elute with 3 mL Acetonitrile:Acetone (90:10) .

-

The addition of acetone ensures complete desorption of the "sticky" chlorinated rings from the plastic cartridge housing.[2]

-

Part 3: Analytical Validation (LC-MS/MS)

System: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+). Ionization: Negative Electrospray Ionization (ESI-).[1][2] Rationale: The urea hydrogens are weakly acidic.[1][2] Negative mode provides better selectivity against background lipids compared to positive mode.[1][2]

LC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1][2]

-

Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 6-7).[1][2]

-

Gradient: Start high organic (50% B) due to hydrophobicity.[1][2] Ramp to 95% B.

MS Parameters (Optimized for Chlorinated Ureas)

| Parameter | Setting | Rationale |

| Polarity | Negative (ESI-) | Deprotonation of Urea Nitrogen [(M-H)-].[1][2] |

| Precursor Ion | m/z 416.9 -> 418.9 | Select the most abundant isotope peak (Cl6 cluster).[1][2] |

| Product Ion 1 | m/z 196.0 | Cleavage of urea bond (Trichloroaniline fragment).[1][2] |

| Product Ion 2 | m/z 160.0 | Further loss of HCl from the aniline fragment.[1][2] |

| Collision Energy | 15 - 25 eV | Moderate energy required to break the urea stability.[1][2] |

Note: Due to the Cl6 isotope pattern, ensure the quadrupole resolution is set to "Unit" or "Wide" to capture the correct isotopic contribution if sensitivity is limited.[1]

References

-

PubChem. (2023).[1][2] N,N'-Bis(2,4,6-trichlorophenyl)urea Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Schebb, N. H., et al. (2011).[1][2] Investigation of Human Exposure to Triclocarban after Showering and Preliminary Evaluation of Its Biological Effects. Environmental Science & Technology.[1][2] (Demonstrates LLE efficiency for chlorinated ureas). Available at: [Link]

-

Pycke, B. F., et al. (2014).[1][2] Strategies for the Analysis of Triclocarban and Triclosan in Biological Matrices. Analytical and Bioanalytical Chemistry. (Validates HLB SPE for lipophilic biocides). Available at: [Link]

-